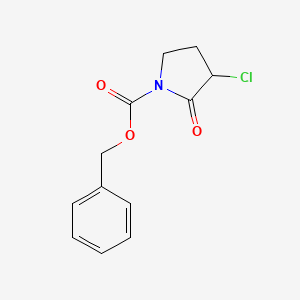![molecular formula C17H12Cl2N2S B12598756 Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- CAS No. 651315-81-0](/img/structure/B12598756.png)
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their significant role in biological systems, particularly as components of nucleic acids. This specific compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- typically involves the reaction of 2,4-dichloropyrimidine with 4-(methylthio)phenylboronic acid and phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines in solvents such as ethanol or DMF.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Applications De Recherche Scientifique
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Lacks the phenyl and methylthio substitutions, making it less complex.
4-(Methylthio)phenylpyrimidine: Contains the methylthio group but lacks the dichloro and phenyl substitutions.
6-Phenylpyrimidine: Contains the phenyl group but lacks the dichloro and methylthio substitutions.
Uniqueness
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methylthio) groups, along with the phenyl ring, contributes to its versatility in various chemical reactions and biological interactions .
Propriétés
Numéro CAS |
651315-81-0 |
|---|---|
Formule moléculaire |
C17H12Cl2N2S |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2,4-dichloro-5-(4-methylsulfanylphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
Clé InChI |
NOMZFRWOYNBDCH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)

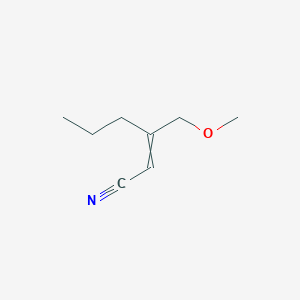
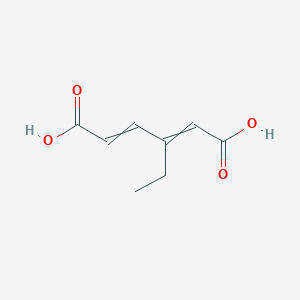
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
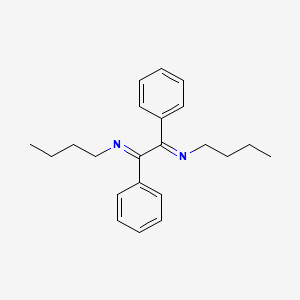
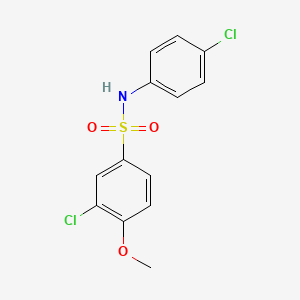
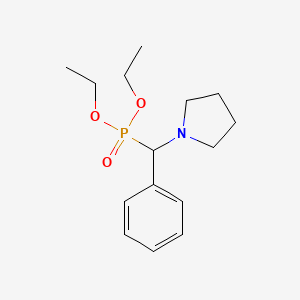
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
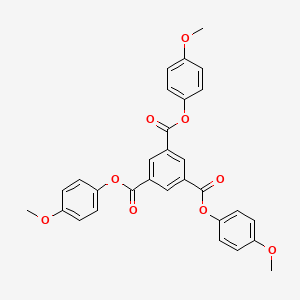
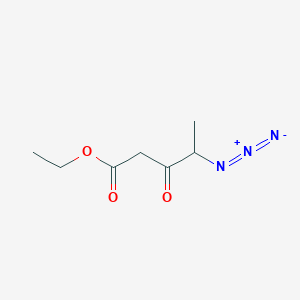
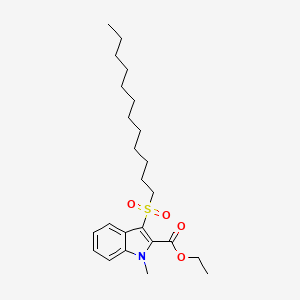
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
